molecular formula C8H15NO B2903908 (1R,6S,7R)-7-(Methoxymethyl)-3-azabicyclo[4.1.0]heptane CAS No. 2174002-33-4

(1R,6S,7R)-7-(Methoxymethyl)-3-azabicyclo[4.1.0]heptane

Cat. No. B2903908
CAS RN: 2174002-33-4
M. Wt: 141.214
InChI Key: ZUBYFMLBKMVBPS-XLPZGREQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1R,6S,7R)-7-(Methoxymethyl)-3-azabicyclo[4.1.0]heptane is a chemical compound that belongs to the class of bicyclic compounds known as tropanes. This compound has gained significant attention in recent years due to its potential in the field of medicinal chemistry.1.0]heptane.

Mechanism of Action

The mechanism of action of (1R,6S,7R)-7-(Methoxymethyl)-3-azabicyclo[4.1.0]heptane involves its ability to bind to muscarinic receptors in the brain. This binding leads to the inhibition of the action of acetylcholine, which is a neurotransmitter that is involved in various physiological processes such as memory, learning, and muscle contraction.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are mainly related to its activity as a muscarinic receptor antagonist. It has been found to have significant effects on the central nervous system, including the ability to improve cognitive function and memory. It has also been found to have potential applications in the treatment of various diseases such as Parkinson's disease, Alzheimer's disease, and schizophrenia.

Advantages and Limitations for Lab Experiments

One of the main advantages of (1R,6S,7R)-7-(Methoxymethyl)-3-azabicyclo[4.1.0]heptane is its potential as a muscarinic receptor antagonist. This makes it a potential candidate for the treatment of various diseases. However, one of the main limitations of this compound is its toxicity, which can limit its use in certain experimental settings.

Future Directions

There are several future directions for the study of (1R,6S,7R)-7-(Methoxymethyl)-3-azabicyclo[4.1.0]heptane. One of the main areas of focus is the development of new and more efficient synthesis methods. Another area of focus is the study of the compound's potential as a treatment for various diseases, including Parkinson's disease, Alzheimer's disease, and schizophrenia. Additionally, further research is needed to better understand the compound's mechanism of action and its effects on the central nervous system.

Synthesis Methods

The synthesis of (1R,6S,7R)-7-(Methoxymethyl)-3-azabicyclo[4.1.0]heptane involves a series of chemical reactions. One of the most common methods of synthesis involves the reaction of tropinone with formaldehyde and methanol in the presence of hydrochloric acid. This reaction leads to the formation of the desired compound, this compound.

Scientific Research Applications

(1R,6S,7R)-7-(Methoxymethyl)-3-azabicyclo[4.1.0]heptane has been studied extensively for its potential applications in the field of medicinal chemistry. It has been found to have significant activity as a muscarinic receptor antagonist, which makes it a potential candidate for the treatment of various diseases such as Parkinson's disease, Alzheimer's disease, and schizophrenia.

properties

IUPAC Name

(1R,6S,7R)-7-(methoxymethyl)-3-azabicyclo[4.1.0]heptane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO/c1-10-5-8-6-2-3-9-4-7(6)8/h6-9H,2-5H2,1H3/t6-,7+,8+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUBYFMLBKMVBPS-XLPZGREQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1C2C1CNCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC[C@@H]1[C@@H]2[C@H]1CNCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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